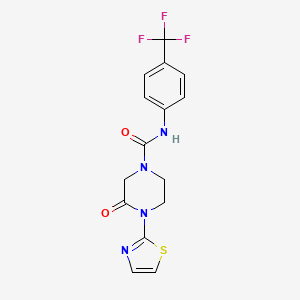

![molecular formula C24H18ClNO3 B2661330 3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-45-2](/img/structure/B2661330.png)

3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its discovery or synthesis .

Synthesis Analysis

Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .

Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products they produce .

Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as a compound’s melting point, boiling point, solubility, and reactivity .

Applications De Recherche Scientifique

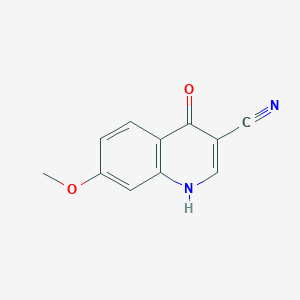

Antitumor Activity

Quinolinone derivatives, such as 2-phenylquinolin-4-ones, have been designed, synthesized, and evaluated for their cytotoxic activity against tumor cell lines. For example, analogues exhibited significant inhibitory activity against various cancer cell lines, with one analogue selectively inhibiting 14 out of 60 cancer cell lines in a National Cancer Institute evaluation. Such compounds are promising clinical candidates for cancer therapy due to their potent antitumor properties and safety pharmacology profiles (Li-Chen Chou et al., 2010).

Corrosion Inhibition

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as efficient corrosion inhibitors for mild steel in acidic environments. These compounds significantly decrease surface damage and roughness, showcasing their potential in industrial applications to prevent metal corrosion (M. Rbaa et al., 2019).

Antibacterial Activity

Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities against various strains, showing significant activity compared to standard antibacterial drugs. These findings indicate the potential for developing new antimicrobial agents based on quinolinone structures (Osarodion Peter Osarumwense, 2022).

Nonlinear Optical Properties

The study of nonlinear optical properties of quinolinium derivatives reveals that some samples are potential candidates for optical limiting applications. These findings contribute to the development of materials for photonic and optoelectronic devices, highlighting the versatility of quinolinone derivatives in scientific research (P. Ruanwas et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO3/c1-29-19-6-4-5-16(13-19)14-26-15-21(23(27)17-9-11-18(25)12-10-17)24(28)20-7-2-3-8-22(20)26/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOPKDHBEMVZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)

![(3-Fluoropyridin-4-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2661258.png)

![N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2661263.png)

![1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2661270.png)